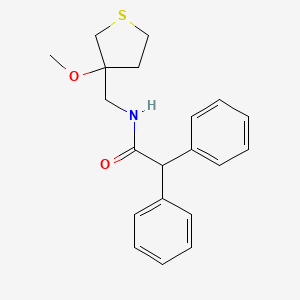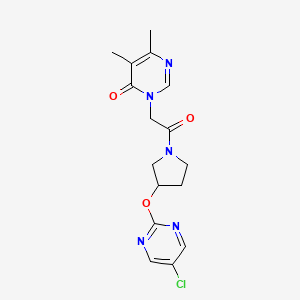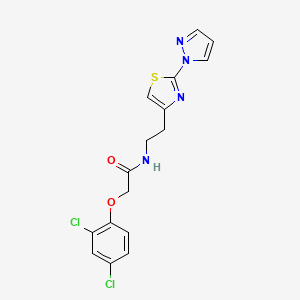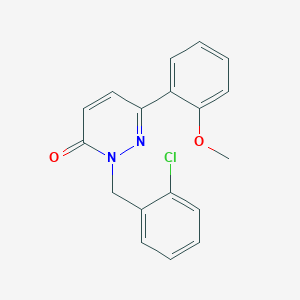
N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2,2-diphenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2,2-diphenylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MTDP and has been studied extensively for its pharmacological properties.
Aplicaciones Científicas De Investigación
Potential Research Applications Based on Related Compounds
1. Anesthetic and Analgesic Applications
Compounds like ketamine, which share functional groups or structural similarities with the query compound, are known for their anesthetic and analgesic properties. Research into ketamine and its metabolites has highlighted its potential beyond anesthesia, into areas such as anti-inflammatory and antidepressant effects, suggesting a broad scope for neurological and psychiatric applications (Zanos et al., 2018).
2. Neuroprotective Effects
Studies on various compounds have also delved into neuroprotection, where specific chemical agents have shown promise in protecting neural structures from damage or promoting recovery after injury. This is particularly relevant in the context of central nervous system injuries or diseases, highlighting a potential research application for compounds with similar chemical structures or activities (Peltoniemi et al., 2016).
3. Antidepressant and Anti-addictive Properties
The rapid-acting antidepressant effects of ketamine, for instance, open up new avenues for the treatment of mood disorders and addiction. The mechanism underlying these effects, involving glutamatergic modulation, suggests potential research applications for N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2,2-diphenylacetamide in exploring new treatments for depression and substance use disorders (Ivan Ezquerra-Romano et al., 2018).
Propiedades
IUPAC Name |
N-[(3-methoxythiolan-3-yl)methyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2S/c1-23-20(12-13-24-15-20)14-21-19(22)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLESFIMUUTWZIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1H-indazole](/img/structure/B2434118.png)







![6-((2-oxo-2-phenylethyl)thio)-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2434133.png)

